1-(difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(Difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylic acid is a chemical compound that features a pyrazole ring substituted with difluoromethyl, nitro, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylic acid typically involves the difluoromethylation of pyrazole derivatives. One common method involves the reaction of difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound have been optimized by various chemical companies to ensure high yield and purity. These methods often involve large-scale synthesis using similar reaction conditions as described above, with additional steps to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. Coupling reactions often require activating agents such as carbodiimides .
Major Products Formed
The major products formed from these reactions include amino-substituted pyrazoles, various substituted pyrazole derivatives, and amides or esters of the carboxylic acid .
Scientific Research Applications
1-(Difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylic acid and its derivatives often involves the inhibition of specific enzymes. For example, some derivatives act as inhibitors of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the energy production in fungal cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of a nitro group.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds have shown significant antifungal activity and are used in various fungicides.
Uniqueness
1-(difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylic acid is unique due to the presence of both difluoromethyl and nitro groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-(difluoromethyl)-5-nitropyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N3O4/c6-5(7)9-2(4(11)12)1-3(8-9)10(13)14/h1,5H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSRVPUDGZFSQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])C(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301202917 | |
Record name | 1-(Difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301202917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245772-54-6 | |
Record name | 1-(Difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245772-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301202917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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